2,3-Diamino-2-methylpropanoic acid

Description

BenchChem offers high-quality 2,3-Diamino-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Diamino-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

170554-69-5 |

|---|---|

Formule moléculaire |

C4H10N2O2 |

Poids moléculaire |

118.13 g/mol |

Nom IUPAC |

2,3-diamino-2-methylpropanoic acid |

InChI |

InChI=1S/C4H10N2O2/c1-4(6,2-5)3(7)8/h2,5-6H2,1H3,(H,7,8) |

Clé InChI |

BJVNVLORPOBATD-UHFFFAOYSA-N |

SMILES |

CC(CN)(C(=O)O)N |

SMILES canonique |

CC(CN)(C(=O)O)N |

Synonymes |

Alanine, 3-amino-2-methyl- (9CI) |

Origine du produit |

United States |

An In-depth Technical Guide to 2,3-Diamino-2-methylpropanoic Acid: Structure, Properties, and Synthetic Strategies

Prepared by: A Senior Application Scientist

This document provides a comprehensive technical overview of 2,3-Diamino-2-methylpropanoic acid, a non-proteinogenic amino acid with significant potential in the fields of medicinal chemistry and drug development. Its unique structural characteristics, featuring a quaternary α-carbon, present both distinct advantages for molecular design and specific challenges in chemical synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this valuable chemical entity.

Introduction and Strategic Importance

2,3-Diamino-2-methylpropanoic acid is a fascinating structural analog of natural amino acids. It belongs to the class of α,β-diamino acids, which are key structural fragments in numerous biologically active compounds, including antibiotics and synthetic peptides.[1] The defining feature of this molecule is the methyl group at the α-carbon, creating a quaternary stereocenter. This modification is a well-established strategy in medicinal chemistry to impart unique conformational constraints on peptides, leading to enhanced biological activity and increased stability against enzymatic degradation.[2] The presence of two amino groups and a carboxylic acid also makes it an intriguing scaffold for developing novel therapeutics, chelating agents, and molecular probes.

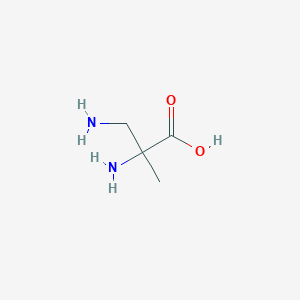

Chemical Structure and Physicochemical Properties

The fundamental identity of 2,3-Diamino-2-methylpropanoic acid is defined by its molecular structure and resulting physicochemical properties. The molecule possesses a chiral center at the C2 carbon, meaning it can exist as (R) and (S) enantiomers. This stereochemistry is critical, as biological systems typically exhibit high stereoselectivity.

Molecular Structure

The structure consists of a propanoic acid backbone with amino groups at positions 2 and 3, and a methyl group also at position 2.

Caption: 2D structure of 2,3-Diamino-2-methylpropanoic acid.

Core Physicochemical Data

The following table summarizes the key computed and identifying properties of this molecule, compiled from authoritative chemical databases.

| Property | Value | Source |

| IUPAC Name | 2,3-diamino-2-methylpropanoic acid | PubChem[3] |

| Molecular Formula | C₄H₁₀N₂O₂ | PubChem[3] |

| Molecular Weight | 118.13 g/mol | PubChem[3] |

| CAS Number | 170554-69-5 | PubChem[3] |

| Canonical SMILES | CC(CN)(C(=O)O)N | PubChem[3] |

| InChIKey | BJVNVLORPOBATD-UHFFFAOYSA-N | PubChem[3] |

| Monoisotopic Mass | 118.074227566 Da | PubChem[3] |

| Predicted XLogP3 | -4.1 | PubChem[3] |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

Proposed Synthetic Pathway and Experimental Protocol

An established, readily available synthesis for 2,3-Diamino-2-methylpropanoic acid is not prominently featured in the literature, which underscores its status as a novel, custom chemical entity. As such, a rational, multi-step synthetic approach is proposed here, leveraging well-established organic chemistry principles and transformations seen in the synthesis of related α,β-diamino acids.[4][5]

The proposed pathway begins with the commercially available and structurally similar starting material, 2-amino-2-methylpropanoic acid (also known as 2-methylalanine). The core of the strategy involves the functionalization of one of the β-hydrogens and its subsequent conversion to an amino group.

Synthetic Workflow Overview

The synthesis is designed as a self-validating system, where the successful isolation and characterization of each intermediate provides confidence for proceeding to the next step. The causality behind our choices is rooted in achieving high yields while maintaining control over reactivity and protecting sensitive functional groups.

Caption: Proposed multi-step synthesis workflow for 2,3-Diamino-2-methylpropanoic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Esterification (Carboxyl Protection)

-

Rationale: The carboxylic acid is protected as a methyl ester to prevent its interference in subsequent reactions, particularly those involving basic reagents. Thionyl chloride in methanol is a classic and efficient method for this transformation.

-

Procedure:

-

Suspend 2-amino-2-methylpropanoic acid (1.0 eq) in anhydrous methanol at 0°C.

-

Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates completion.

-

Remove the solvent under reduced pressure. The resulting hydrochloride salt of the methyl ester (Intermediate A) is typically used directly in the next step.

-

Step 2: N-Protection

-

Rationale: The α-amino group is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the conditions required for β-functionalization and azide reduction but can be easily removed under acidic conditions.

-

Procedure:

-

Dissolve Intermediate A in a suitable solvent (e.g., dichloromethane).

-

Add triethylamine (2.5 eq) to neutralize the hydrochloride salt.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, perform an aqueous workup and purify by column chromatography to yield the fully protected Intermediate B.

-

Step 3: β-Functionalization and Azide Introduction

-

Rationale: This is the key C-H activation step. A radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like AIBN can selectively functionalize the methyl group. The resulting bromide is a good leaving group and is readily displaced by sodium azide to introduce the nitrogen precursor.

-

Procedure:

-

Dissolve Intermediate B in an inert solvent like carbon tetrachloride.

-

Add NBS (1.1 eq) and a catalytic amount of AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor carefully by TLC or GC-MS.

-

After consumption of the starting material, cool the reaction, filter off the succinimide, and concentrate the filtrate.

-

Dissolve the crude bromide in DMF, add sodium azide (1.5 eq), and heat to ~60°C for 8-12 hours.

-

Perform an aqueous workup and purify by column chromatography to obtain the azide, Intermediate C.

-

Step 4: Azide Reduction

-

Rationale: Catalytic hydrogenation is a clean and effective method for reducing azides to primary amines without affecting the Boc or ester protecting groups.

-

Procedure:

-

Dissolve Intermediate C in methanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the protected diamino acid, Intermediate D.

-

Step 5: Global Deprotection

-

Rationale: A strong acid like hydrochloric acid will simultaneously cleave the N-Boc group and hydrolyze the methyl ester to the free carboxylic acid.

-

Procedure:

-

Dissolve Intermediate D in 6M aqueous HCl.

-

Heat the solution to reflux for 4-8 hours.

-

Cool the reaction mixture and concentrate under reduced pressure to remove water and excess HCl.

-

The final product is obtained as its dihydrochloride salt. It can be further purified by recrystallization or ion-exchange chromatography.

-

Characterization

The identity and purity of the final product would be confirmed using a suite of analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular skeleton and the presence of all functional groups.

-

Mass Spectrometry (MS): To verify the molecular weight (118.13 g/mol ) and fragmentation pattern.[3][6]

-

Infrared (IR) Spectroscopy: To identify characteristic vibrations of the amino and carboxyl groups.

Potential Applications in Drug Discovery and Development

The unique structure of 2,3-Diamino-2-methylpropanoic acid makes it a highly valuable building block for addressing common challenges in drug design.

-

Peptidomimetics and Protease Resistance: As an α-methylated amino acid, its incorporation into a peptide backbone sterically shields the adjacent peptide bonds from proteolytic cleavage, thereby increasing the in vivo half-life of peptide-based drugs.[2]

-

Scaffold for Bioactive Molecules: The vicinal diamine motif is a key component in many natural products and pharmaceuticals. This compound can serve as a starting point for the synthesis of novel antibiotics, particularly those related to the monobactam class where 2,3-diaminopropionate derivatives form the core azetidinone warhead.[5]

-

Modulation of Receptor Binding: The constrained conformation imposed by the α-methyl group can lock a molecule into a specific bioactive conformation, potentially increasing its affinity and selectivity for a biological target. Derivatives of diamino acids are actively being investigated as agonists and antagonists for CNS targets like the NMDA receptor.[7]

-

Development of Prodrugs: The amino and carboxyl groups provide handles for attaching promoieties to improve the solubility, permeability, or targeting of parent drugs, a common strategy in modern pharmaceutical development.[8][9]

Conclusion

2,3-Diamino-2-methylpropanoic acid represents a powerful and underutilized building block in medicinal chemistry. While its synthesis is non-trivial, the proposed pathway offers a logical and feasible route for its preparation. The combination of a quaternary α-carbon and a vicinal diamine structure provides researchers with a unique tool to enhance the stability, conformation, and biological activity of novel therapeutic agents. As the demand for more sophisticated and resilient drug candidates grows, the strategic application of such tailor-made amino acids will undoubtedly play a pivotal role in the future of drug discovery.

References

-

Title: 2,3-Diamino-2-methylpropanoic acid | C4H10N2O2 | CID 15733227 Source: PubChem URL: [Link]

-

Title: 2,3-Diamino-2-methylpentanoic acid | C6H14N2O2 | CID 174904940 Source: PubChem URL: [Link]

-

Title: KEGG COMPOUND: C06393 Source: KEGG URL: [Link]

-

Title: 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters Source: MDPI URL: [Link]

-

Title: 2-AMINO-2-METHYLPROPANOIC ACID | CAS 62-57-7 Source: Matrix Fine Chemicals URL: [Link]

-

Title: Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions Source: MDPI URL: [Link]

-

Title: 2,3-diamino-2-methylpropanoic acid dihydrochloride Source: PubChemLite URL: [Link]

-

Title: 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364 Source: PubChem URL: [Link]

-

Title: Amino Acids in the Development of Prodrugs Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Propanoic acid, 3-amino-2-methyl- Source: NIST WebBook URL: [Link]

-

Title: Discovery of ( R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity Source: PubMed URL: [Link]

-

Title: r,β-Diamino Acids: Biological Significance and Synthetic Approaches Source: Docta Complutense URL: [Link]

-

Title: New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine Source: PMC (National Center for Biotechnology Information) URL: [Link]

Sources

- 1. docta.ucm.es [docta.ucm.es]

- 2. benchchem.com [benchchem.com]

- 3. 2,3-Diamino-2-methylpropanoic acid | C4H10N2O2 | CID 15733227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - 2,3-diamino-2-methylpropanoic acid dihydrochloride (C4H10N2O2) [pubchemlite.lcsb.uni.lu]

- 7. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

Difference between 2,3-diaminopropanoic acid and its alpha-methyl analog

Technical Guide: 2,3-Diaminopropanoic Acid (DAP) vs. -Methyl-DAP

Structural Divergence, Conformational Control, and Synthetic Methodologies

Executive Summary

In the landscape of peptidomimetics, 2,3-diaminopropanoic acid (DAP) and its

The introduction of the

Part 1: Physicochemical & Structural Divergence

The fundamental difference lies in the substitution at the

Comparative Analysis Table

| Feature | 2,3-Diaminopropanoic Acid (DAP) | |

| Formula | ||

| Tertiary (Chiral proton present) | Quaternary (No chiral proton) | |

| Stereochemical Stability | Low: Prone to racemization via enolization, especially during activation. | High: Impossible to racemize via simple enolization (no |

| ~6.7 (Depressed by | ~7.0 (Slightly elevated due to methyl +I effect) | |

| ~9.4 | ~9.5 | |

| Conformational Bias | Flexible; adopts multiple | Restricted; favors |

| Metabolic Fate | Susceptible to transaminases and racemases. | Resistant to |

The pKa Anomaly

Researchers must note that DAP exhibits an unusually low pKa for its

-

Mechanism: The protonated

-amine ( -

-Me-DAP Effect: The

Part 2: Conformational & Metabolic Mechanisms

1. The "Alpha-Methyl Effect" (Conformational Constraint)

The introduction of the methyl group restricts the rotation around the

2. Metabolic Stability (PLP Blockade)

The primary mechanism of amino acid degradation involves Pyridoxal Phosphate (PLP)-dependent transaminases. These enzymes require the abstraction of the

Figure 1: Mechanism of metabolic resistance. The quaternary center of

Part 3: Synthetic Methodologies

Synthesizing

Workflow Visualization

Figure 2: Synthetic routes.[3][4][5] DAP is typically accessed via rearrangement of Asparagine, while

Part 4: Experimental Protocols

Protocol A: Synthesis of Fmoc-

-Me-DAP(Boc)-OH

Rationale: Direct alkylation of DAP is prone to over-alkylation. The most robust route for the

Reagents:

- -Methyl-L-Serine

-

Methanesulfonyl chloride (MsCl)

-

Sodium Azide (

) -

Triphenylphosphine (

) -

Fmoc-OSu

Step-by-Step Methodology:

-

Protection of

-Amine & Carboxyl:-

Start with

-methyl-serine. Protect the -

Checkpoint: Verify product via TLC (Ethyl Acetate/Hexane 1:1).

-

-

Activation of

-Hydroxyl (Mesylation):-

Dissolve N-Boc-

-Me-Ser-OMe (10 mmol) in dry DCM (50 mL) at 0°C. -

Add Triethylamine (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).

-

Stir for 2 hours.

-

Why: The tertiary alcohol is sterically hindered; however, the

-OH is primary and reacts readily.

-

-

Azidation (Nucleophilic Substitution):

-

Dissolve the crude mesylate in DMF. Add

(2.0 eq). -

Heat to 60°C for 12 hours.

-

Safety: Use a blast shield. Azides are potential explosion hazards.

-

Result: The azide displaces the mesylate to form the

-azido derivative.

-

-

Staudinger Reduction (Azide to Amine):

-

Treat the azide with

(1.5 eq) in THF/Water (10:1). -

Stir at RT for 4 hours until gas evolution (

) ceases. -

Mechanism: Formation of phosphazene followed by hydrolysis yields the primary amine.

-

-

Orthogonal Protection & Final Workup:

-

The resulting free

-amine is protected with Fmoc-OSu (if Fmoc strategy is desired on the side chain) or the protecting groups are swapped (hydrolysis of ester, removal of Boc, Fmoc protection of

-

Protocol B: Critical Handling of DAP (Avoiding Racemization)

When using standard DAP (non-methylated) in Solid Phase Peptide Synthesis (SPPS):

-

Base Sensitivity: DAP derivatives are prone to

-proton abstraction by Piperidine (used for Fmoc removal). -

Mitigation: Use DBU/Piperidine (2:98) with 0.1 M HOBt added to the deprotection cocktail. The HOBt suppresses racemization by buffering the basicity while maintaining deprotection efficiency.

References

-

Conform

-Methyl Amino Acids:- Toniolo, C., et al. (1993).

-

Metabolic Stability Mechanisms

-

Linde, Y., et al. (2008).[6] "Structure-activity relationship and metabolic stability studies of backbone cyclization and N-methylation of melanocortin peptides." Peptides.

-

-

Synthesis of DAP Derivatives

- Woon, E. C., et al. (2006). "Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors." Nucleic Acids Research.

-

pKa Values and Properties

-

PubChem Compound Summary for CID 364 (2,3-Diaminopropionic acid).[7]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Non-Proteinogenic Amino Acids in Drug Discovery

Foreword

In the landscape of modern therapeutics, the pursuit of molecules with enhanced potency, specificity, and metabolic stability is relentless. While the 22 proteinogenic amino acids provide the fundamental alphabet for nature's vast proteome, they represent only a fraction of the structural diversity available to the discerning medicinal chemist. This guide delves into the world of non-proteinogenic amino acids (NPAAs)—powerful building blocks that are reshaping the boundaries of drug design. From overcoming the inherent limitations of peptide-based therapies to forging novel enzyme inhibitors and modulating challenging protein-protein interactions, NPAAs offer a sophisticated toolkit for innovation. This document is intended for researchers, scientists, and drug development professionals, providing not just a theoretical overview, but a field-proven perspective on the strategic application of these remarkable molecules. We will explore the causality behind their efficacy, detail key experimental workflows, and present a clear, authoritative grounding for their integration into your discovery programs.

The Strategic Advantage of Designing Beyond Nature's Canonical 20

Non-proteinogenic amino acids (NPAAs), also known as non-coded, unnatural, or non-canonical amino acids, are those not naturally encoded in an organism's genetic code.[1][2] While nature has produced over 800 such compounds, thousands more have been developed synthetically, creating a vast and fertile territory for drug discovery.[1][3] The fundamental value of incorporating NPAAs into a drug candidate lies in their ability to confer properties that are often unattainable with their proteinogenic counterparts. Peptides composed solely of the standard 20 amino acids are frequently hampered by poor metabolic stability, low oral bioavailability, and rapid clearance.[4][5] The introduction of NPAAs provides a powerful strategy to systematically address these liabilities.

The core advantages of leveraging NPAAs can be summarized as follows:

-

Enhanced Proteolytic Resistance: The peptide bonds adjacent to an NPAA are often poor substrates for proteases, which have evolved to recognize specific sequences of natural L-amino acids. This steric hindrance or altered stereochemistry significantly slows degradation, prolonging the molecule's plasma half-life.[3]

-

Improved Pharmacokinetic Profile: By modifying a peptide's hydrophilicity, lipophilicity, and charge, NPAAs can enhance its absorption, distribution, metabolism, and excretion (ADME) properties.[6] This can lead to improved oral bioavailability and better tissue penetration.[1][5]

-

Conformational Constraint and Increased Potency: Many NPAAs are designed to be conformationally rigid. Incorporating them into a peptide backbone can lock it into a specific bioactive conformation that preferentially binds to the target receptor or enzyme. This pre-organization reduces the entropic penalty of binding, often leading to a significant increase in potency and selectivity.[7][8]

-

Novel Chemical Functionality: NPAAs can introduce a wide array of chemical groups not found in the standard amino acid repertoire. These novel side chains can form unique interactions with the biological target, unlocking new mechanisms of action or enabling the targeting of previously "undruggable" sites.[6][]

The strategic decision to incorporate an NPAA is therefore driven by a clear, mechanistic hypothesis aimed at overcoming a specific drug development challenge.

Core Applications and Mechanistic Insights

NPAAs are not a monolithic solution but a diverse class of molecules with tailored applications. Their utility is best understood through the lens of specific challenges in drug discovery.

Fortifying Peptide and Peptidomimetic Therapeutics

Peptides are highly attractive drug candidates due to their high selectivity and low toxicity.[1] However, their therapeutic potential is often unrealized due to rapid enzymatic degradation. The incorporation of NPAAs is a cornerstone strategy to mitigate this.

Causality of Enhanced Stability: Proteases, such as peptidases, recognize specific cleavage sites defined by the side chains and stereochemistry of natural L-amino acids. By substituting a key residue at a cleavage site with an NPAA, we can disrupt this recognition. For example, replacing an L-amino acid with its D-enantiomer, or introducing an N-methylated backbone, creates a structure that no longer fits the enzyme's active site, thereby inhibiting hydrolysis.

Experimental Protocol: Assessing Proteolytic Stability of NPAA-Modified Peptides

This protocol outlines a standard in vitro assay to compare the stability of a native peptide versus its NPAA-modified analog in the presence of serum.

-

Preparation of Solutions:

-

Prepare stock solutions (1 mg/mL) of the native peptide and the NPAA-modified peptide in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Thaw human or rat serum (commercially available) on ice and centrifuge at 2000 x g for 10 minutes at 4°C to remove any precipitates.

-

-

Incubation:

-

In a microcentrifuge tube, add 90 µL of the prepared serum.

-

Add 10 µL of the peptide stock solution to the serum to achieve a final peptide concentration of 100 µg/mL.

-

Incubate the mixture in a water bath at 37°C.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the incubation mixture.

-

Immediately quench the proteolytic reaction by adding the aliquot to 40 µL of a quenching solution (e.g., 10% Trichloroacetic Acid in acetonitrile) to precipitate serum proteins.

-

-

Sample Processing:

-

Vortex the quenched sample vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant, containing the remaining peptide, to an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a reverse-phase HPLC system coupled to a mass spectrometer.

-

Develop a gradient elution method capable of separating the parent peptide from its degradation products.

-

Quantify the peak area of the parent peptide at each time point.

-

-

Data Analysis:

-

Plot the percentage of remaining parent peptide against time.

-

Calculate the half-life (t½) of each peptide from the degradation curve.

-

Data Presentation: Impact of NPAA Substitution on Peptide Half-Life

The table below presents hypothetical, yet representative, data from a proteolytic stability assay, demonstrating the dramatic improvement in half-life achieved by incorporating NPAAs.

| Peptide Candidate | Key Modification(s) | Half-Life in Human Serum (t½, min) | Fold Improvement |

| Native Peptide (LP1) | All L-amino acids | 5 | - |

| Analog SP1 | L-Ala at P1' replaced with D-Ala | 150 | 30x |

| Analog SP2 | N-methylation of backbone amide | > 300 | > 60x |

| Analog SP3 | Incorporation of Aib (α-aminoisobutyric acid) | 240 | 48x |

Engineering Novel Enzyme Inhibitors

NPAAs serve as critical warheads and scaffolds in the design of potent and selective enzyme inhibitors. Their unique side chains and backbone structures can access binding pockets and exploit interactions that are unavailable to the canonical 20 amino acids.[10]

Causality of Inhibition: The design of NPAA-based inhibitors often relies on creating transition-state analogs or molecules that can form covalent bonds with active site residues. For instance, aminophosphonic acids, which are NPAA mimetics of amino acids, can act as potent inhibitors of metalloproteases by chelating the active site metal ion more effectively than a natural carboxylate group.[8]

A prominent example is the development of inhibitors for carbonic anhydrases (CAs), enzymes implicated in diseases ranging from glaucoma to cancer. Certain NPAA derivatives have demonstrated potent inhibitory effects on human carbonic anhydrase isoenzymes hCA-I and hCA-II.[10]

Modulating Protein-Protein Interactions (PPIs)

PPIs represent a vast and challenging class of drug targets, often characterized by large, flat, and featureless interfaces. NPAAs provide a means to create smaller, more drug-like molecules, such as constrained peptides and peptidomimetics, that can effectively disrupt these interactions.[7][11]

Causality of PPI Disruption: Successful PPI inhibitors often mimic a key secondary structure element, like an α-helix, from one of the binding partners.[11] However, short, linear peptides rarely adopt a stable helical conformation in solution. By strategically placing NPAAs (such as α,α-disubstituted amino acids) or by creating stapled peptides using specialized NPAAs, it is possible to enforce this helical structure. This pre-configured molecule can then bind to the target protein with high affinity and block the natural protein-protein interaction.

Synthesis and Incorporation Strategies

The availability of NPAAs is a critical prerequisite for their use in drug discovery. They can be sourced commercially or produced through a variety of synthetic methods.[]

-

Chemical Synthesis: This remains the most versatile approach, allowing for the creation of a nearly limitless variety of structures. Methods include alkylation of glycine equivalents, asymmetric Strecker synthesis, and the functionalization of existing amino acid side chains.[1][12] Recent advances in photochemistry and C-H functionalization are enabling more direct and efficient routes to novel NPAAs from proteinogenic precursors.[12]

-

Biocatalysis and Fermentation: For certain NPAAs, enzymatic or whole-cell biocatalysis offers a greener and highly stereoselective alternative to chemical synthesis.[13][14] Engineered microorganisms can be designed to produce specific NPAAs in large quantities.[13]

Once synthesized, NPAAs are typically incorporated into peptides using standard solid-phase peptide synthesis (SPPS) methodologies, often with minor modifications to coupling protocols to account for the increased steric bulk of some NPAA building blocks.

Future Perspectives and Conclusion

The application of non-proteinogenic amino acids in drug discovery is a mature yet continually evolving field. As our ability to synthesize and incorporate ever more complex and functionalized NPAAs grows, so too will their impact on therapeutic innovation. The fusion of computational design, novel synthetic methodologies, and a deeper understanding of molecular pharmacology will continue to unlock new opportunities. From creating next-generation antibody-drug conjugates with site-specific NPAA linkers to designing orally bioavailable cyclic peptides that can tackle intracellular targets, NPAAs will remain an indispensable tool in the arsenal of the medicinal chemist. By moving beyond the confines of the 20 canonical amino acids, we empower ourselves to design safer, more effective medicines for a wide range of human diseases.

References

-

Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]

-

Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed, 32945974. [Link]

-

Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]

-

Lai, X., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. [Link]

-

Wang, L., et al. (2020). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. MDPI. [Link]

-

MDPI. (n.d.). Special Issue: Non-Natural Amino Acids in Drug Design. MDPI. [Link]

-

Sharma, K., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

-

Sharma, K., et al. (2023). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

-

In-Silico. (2025). Non proteinogenic amino acids: Significance and symbolism. In-Silico.com. [Link]

-

Yamane, T., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. [Link]

-

Akocak, S., et al. (2024). Inhibition Effects of Some Non-Proteinogenic Amino Acid Derivatives on Carbonic Anhydrase Isoenzymes and Acetylcholinesterase: An In Vitro Inhibition and Molecular Modeling Studies. PubMed. [Link]

-

Wikipedia. (n.d.). Non-proteinogenic amino acids. Wikipedia. [Link]

-

Taylor & Francis. (n.d.). Non-proteinogenic amino acids – Knowledge and References. Taylor & Francis Online. [Link]

-

Walsh, C. T. (2008). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. ACS Publications. [Link]

-

Institute for Research in Biomedicine (IRB Barcelona). (2022). A new tool to block protein-protein interactions. ScienceDaily. [Link]

-

Han, L., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers. [Link]

Sources

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. mdpi.com [mdpi.com]

- 10. Inhibition Effects of Some Non-Proteinogenic Amino Acid Derivatives on Carbonic Anhydrase Isoenzymes and Acetylcholinesterase: An In Vitro Inhibition and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciencedaily.com [sciencedaily.com]

- 12. mdpi.com [mdpi.com]

- 13. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]

Advanced Protocols for the Regioselective N-Alkylation of 2,3-Diamino-2-methylpropanoic Acid

Executive Summary & Strategic Analysis

2,3-Diamino-2-methylpropanoic acid (Damp) is a critical non-proteinogenic amino acid scaffold, serving as a conformational constraint in peptidomimetics and a core pharmacophore in tuberactinomycin antibiotics (e.g., Capreomycin). Its unique structure features a quaternary

The Synthetic Challenge: Functionalizing Damp presents a dichotomy of reactivity:

- -Amine: Highly sterically hindered due to the tetrasubstituted carbon. Nucleophilic attack is sluggish, and standard reductive amination often fails.[1]

- -Amine: Primary, unhindered, and highly nucleophilic.[1] It is prone to over-alkylation and dominates competition reactions.

This guide details three field-proven protocols to navigate these challenges, prioritizing regioselectivity and yield.

Decision Matrix: Selecting the Right Protocol

Figure 1: Strategic decision tree for N-alkylation of Damp derivatives.

Protocol A: Selective -N-Alkylation via Copper(II) Chelation

Best for: Large-scale mono-alkylation of the

Materials

-

Substrate: D,L-2,3-Diamino-2-methylpropanoic acid dihydrochloride.

-

Reagents: Basic Copper Carbonate (

), Alkyl halide or Acyl chloride, EDTA (disodium salt).[1] -

Solvents: Water, Acetone.[1]

Step-by-Step Methodology

-

Complex Formation:

-

Dissolve Damp (10 mmol) in water (30 mL).[1]

-

Add Basic Copper Carbonate (6 mmol, 1.2 eq excess Cu) and reflux for 30 minutes. The solution will turn deep blue, indicating formation of the bis(amino-acidato)copper(II) complex or the 1:1 chelate depending on pH.

-

Note: Ensure complete dissolution.[1] Filter off unreacted copper carbonate while hot.[1]

-

-

-N-Functionalization:

-

Cool the blue solution to 0°C in an ice bath.

-

Add Acetone (10 mL) to improve solubility of the organic alkylating agent.

-

Add the alkylating agent (e.g., Benzyl bromide, 11 mmol) dropwise while maintaining pH ~9-10 using 1M NaOH.[1]

-

Critical Control: Do not let pH exceed 11, as hydroxides may precipitate.[1] Stir vigorously for 4–12 hours.

-

-

Decomplexation (EDTA Method):

-

The reaction mixture now contains the Copper-chelated

-alkyl product. -

Add EDTA disodium salt (12 mmol) and heat to 80°C for 1 hour. The solution color changes as Cu transfers to EDTA.

-

Cool and pour onto a cation exchange column (e.g., Dowex 50W).

-

Elute the Cu-EDTA complex with water (discard).

-

Elute the product (H-Damp(

-Alkyl)-OH) with 2M

-

-

Isolation:

-

Concentrate the ammoniacal fractions to dryness.

-

Recrystallize from Water/Ethanol.[1]

-

Validation Data:

-

Selectivity: >98%

-alkylation observed by HPLC. -

Yield: Typically 75–85%.

Protocol B: Selective -N-Alkylation via Reductive Amination

Best for: Introducing diverse alkyl groups using aldehydes/ketones without over-alkylation. Requires

Materials

-

Substrate:

-Cbz-2,3-diamino-2-methylpropanoic acid (Z-Damp-OH). -

Reagents: Aldehyde (1.1 eq),

(1.5 eq), Acetic Acid.[1] -

Solvent: Methanol (MeOH).[1]

Step-by-Step Methodology

-

Imine Formation:

-

Dissolve Z-Damp-OH (1.0 mmol) in dry MeOH (10 mL).

-

Add the aldehyde (1.1 mmol) and catalytic Acetic Acid (1%).

-

Stir at Room Temperature (RT) for 2 hours. Monitor by TLC for disappearance of starting amine.

-

Checkpoint: If the imine is unstable, proceed immediately to reduction.[1]

-

-

Reduction:

-

Add Sodium Cyanoborohydride (

, 1.5 mmol). -

Safety: Perform in a fume hood; generates HCN if acidified strongly.

-

Stir for 4–16 hours at RT.

-

-

Workup:

-

Quench with water.[1] Evaporate MeOH.

-

Acidify aqueous layer to pH 3 and extract with Ethyl Acetate (to remove non-basic byproducts).

-

Adjust aqueous layer to pH 8–9 and extract the product (if lipophilic) or desalt via diafiltration.

-

Protocol C: Selective -N-Alkylation (The Challenge)

Best for: Forcing alkylation onto the sterically hindered

Materials

-

Substrate: Methyl 2,3-diamino-2-methylpropionate (protected at

-amine, e.g., with Boc). Structure: H-Damp(Boc)-OMe. -

Reagents: 2-Nitrobenzenesulfonyl chloride (NsCl), Alkyl Halide/Alcohol, Thiophenol.[1]

Step-by-Step Methodology

-

Nosyl Protection:

-

React H-Damp(Boc)-OMe with NsCl (1.1 eq) and Collidine in DCM at 0°C.

-

Yields:

-Ns-Damp(Boc)-OMe.

-

-

Alkylation:

-

Deprotection (Denosylation):

-

Treat the alkylated product with Thiophenol (PhSH) and

in DMF/Acetonitrile. -

This cleaves the sulfonyl group, revealing the secondary

-amine.

-

Why this works: The electron-withdrawing sulfonamide acidifies the N-H proton, allowing easy deprotonation and alkylation even at a hindered center, preventing over-alkylation.[1]

Summary of Physico-Chemical Properties

| Property | Value | Implication for Synthesis |

| MW | 118.14 g/mol | Low MW requires careful desalting (loss risk). |

| pKa ( | ~1.8 | Acidic; easily esterified. |

| pKa ( | ~6.7 | Less basic than typical amino acids due to steric/electronic effects. |

| pKa ( | ~9.6 | Highly basic; primary nucleophile. |

| Solubility | High in | Difficult to extract into organic solvents without protection. |

References

-

Copper Chelation Strategy

-

Source: Adapted from classic protocols for Ornithine/Lysine.[1]

-

Reference: G. Bar-Haim, M. Kol, "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN," Org. Lett., 2004, 6, 3549-3551.[1] (Analogous chelation logic).

-

Reference: "Synthesis of Copper(II) Complexes with Tridentate NNO Functionalized Ligand," Inorganic Chemistry, 2009.[1][2] Link[1]

-

-

Reductive Amination

-

Alpha-Methyl Amino Acid Challenges

-

General Properties

Sources

- 1. 氨基酸参照表 [sigmaaldrich.com]

- 2. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Diamino-2-methylpropanoic acid | C4H10N2O2 | CID 15733227 - PubChem [pubchem.ncbi.nlm.nih.gov]

Improving yields in the synthesis of alpha-methylated amino acids

Technical Support Center: Synthesis of -Methylated Amino Acids

Status: Operational Ticket Focus: Yield Optimization & Stereocontrol Support Level: Tier 3 (Senior Scientist)

Introduction: The "Quaternary" Bottleneck

Welcome to the technical support hub for

Synthesizing

Part 1: Method Selection (Diagnostic)

Before troubleshooting, ensure you are using the correct architecture for your target substrate.

Workflow Visualization: The Decision Matrix

Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and substrate constraints.

Part 2: Troubleshooting The Schöllkopf Bis-Lactim Ether Method

The System: A glycine or alanine equivalent is coupled to a chiral auxiliary (Valine), forming a cyclic bis-lactim ether.[1][2] This is metalated and alkylated.[1][3][4] Common Failure Mode: High diastereoselectivity but poor isolated yield due to hydrolysis issues.

Critical Protocol: The Hydrolysis Step

Many users lose their product during the final acid hydrolysis of the auxiliary. The valine methyl ester byproduct often co-elutes or hinders crystallization.

Step-by-Step Recovery Protocol:

-

Quench: Do not quench the lithiated species with water directly if possible. Use dilute AcOH/THF first to protonate the intermediate gently.

-

Hydrolysis: Use 0.25 N HCl (mild) at room temperature.

-

Warning: Stronger acid (6 N HCl) or heat will racemize your quaternary center via enolization.

-

-

Separation (The "Yield Killer"):

-

The reaction mixture contains your Product-OMe and Valine-OMe.[1]

-

Technique: Evaporate methanol completely. Resuspend in water.[5] Adjust pH to 8-9 with ammonia. Extract with diethyl ether.[1]

-

Why? The Valine auxiliary is more lipophilic. It extracts into the ether.[1] Your

-methyl amino acid zwitterion stays in the aqueous phase.

-

FAQ: Schöllkopf Method

Q: My alkylation conversion is <50%. I see starting material.

-

Diagnosis: The lithiated species (aza-enolate) decomposed before alkylation.

-

Fix:

-

Ensure temperature is -78°C strictly.

-

Titrate your n-BuLi. Commercial n-BuLi degrades. Use diphenylacetic acid titration.

-

Stirring: The deprotonation creates a viscous mixture. Ensure high-torque stirring; local hot spots kill the enolate.

-

Q: I am getting low diastereomeric excess (de < 80%).

-

Diagnosis: "The Valine Leak." The isopropyl group on the valine auxiliary is not blocking the face effectively, likely due to higher temperatures allowing conformational mobility.

-

Fix:

-

Add HMPA or DMPU (2 equivalents) as a co-solvent. This breaks up lithium aggregates, creating a "loose" ion pair that is more reactive but also more strictly governed by the steric bulk of the auxiliary [1].

-

Part 3: Troubleshooting Phase Transfer Catalysis (Maruoka)

The System: Use of C2-symmetric chiral quaternary ammonium salts (Maruoka Catalysts) to alkylate amino acid Schiff bases under mild biphasic conditions. Common Failure Mode: Reproducibility issues on scale-up (exothermic runaway or mixing issues).

Optimization Data: Solvent & Base Effects

| Variable | Recommendation | Mechanism/Reasoning |

| Base | 50% KOH (aq) | High concentration is required to deprotonate the Schiff base at the interface. |

| Solvent | Toluene or Fluorobenzene | Non-polar solvents tighten the ion pair between the catalyst and the enolate, maximizing stereocontrol [2]. |

| Catalyst Load | 1 - 3 mol% | High turnover. If slow, do not add more catalyst; increase stirring speed (interfacial area is the limit). |

| Temperature | 0°C to -20°C | Lower temperature suppresses the background racemic reaction (uncatalyzed alkylation). |

Workflow Visualization: The Maruoka Cycle

Figure 2: The Phase Transfer Catalysis cycle. Note that the reaction occurs in the organic phase or at the interface, protected by the chiral catalyst.

FAQ: PTC Optimization

Q: The reaction works on 100mg but fails on 10g (low ee).

-

Diagnosis: Heat transfer lag. The alkylation is exothermic. In a larger vessel, the internal temp spikes, allowing the racemic background reaction to outcompete the catalyzed reaction.

-

Fix:

-

Dose the electrophile (Methyl Iodide) slowly.

-

Use a cryostat with active feedback, not just an ice bath.

-

Q: My catalyst is degrading.

-

Diagnosis: Hofmann Elimination. Under highly basic conditions (50% KOH), quaternary ammonium salts can undergo elimination.

-

Fix:

-

Switch to the "Simplified Maruoka Catalyst" (spiro-binaphthyl backbone). These are designed to be electronically robust against Hofmann elimination compared to first-gen benzyl-derived catalysts [3].

-

Part 4: Purification of Zwitterions

Isolating

The "Dowex" Protocol (Standardized):

-

Load: Dissolve crude reaction mixture in water. Load onto Dowex 50W-X8 (H+ form) column.

-

Wash: Flush with distilled water (5 column volumes).

-

Result: This removes non-basic impurities (salts, unreacted electrophiles, auxiliary residues).

-

-

Elute: Elute with 1.0 M NH₄OH .

-

Isolation: Collect ninhydrin-positive fractions. Lyophilize (freeze-dry).

-

Tip: Do not rotary evaporate to dryness with heat; these compounds can form lactams or decompose. Lyophilization yields a fluffy powder.

-

References

-

Schöllkopf, U., et al. (1981).[1][2] Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent.[2] Angewandte Chemie International Edition.

-

Ooi, T., & Maruoka, K. (2007).[4][8] Practical Stereoselective Synthesis of

-Branched -

Ooi, T., Kameda, M., & Maruoka, K. (1999).[4][8] Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of

-Amino Acids. Journal of the American Chemical Society.[9] -

Seebach, D., et al. (1996).[10] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]

- 3. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 4. Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. ethz.ch [ethz.ch]

- 7. mdpi.com [mdpi.com]

- 8. Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids [organic-chemistry.org]

- 9. Construction of a quaternary stereogenic center by asymmetric hydroformylation: a straightforward method to prepare chiral α-quaternary amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

Technical Support Center: Optimizing Reaction Temperature for Sterically Hindered Amino Acid Synthesis

Welcome to our dedicated technical support center for navigating the complexities of synthesizing sterically hindered amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal yields and purity. Here, we address common issues through a detailed question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is reaction temperature a critical parameter in the synthesis of sterically hindered amino acids?

Reaction temperature is a pivotal factor because it directly influences the kinetics and thermodynamics of the amide bond formation. Steric hindrance, arising from bulky side chains on amino acids, slows down the reaction rate by increasing the activation energy required for the coupling reaction to proceed.[1] Elevating the temperature provides the necessary energy to overcome this barrier, thus increasing the reaction rate. However, excessive heat can lead to undesirable side reactions.[2]

Q2: What are the primary risks associated with increasing the reaction temperature?

While higher temperatures can enhance coupling efficiency, they also carry the risk of promoting several unwanted side reactions, including:

-

Epimerization/Racemization: Loss of chiral purity is a significant concern at elevated temperatures, particularly for sensitive amino acids like histidine and cysteine.[2][3]

-

Aspartimide Formation: Peptides containing aspartic acid are prone to forming a cyclic aspartimide intermediate, which can lead to chain termination or the formation of β-aspartyl peptides.[2]

-

Diketopiperazine Formation: This intramolecular cyclization can occur at the N-terminus of a dipeptide, leading to chain cleavage.[2]

-

Decomposition of Reagents: Many coupling reagents have limited thermal stability and can decompose at higher temperatures, reducing their effectiveness and potentially introducing impurities.[4]

Q3: When should I consider using elevated temperatures in my synthesis?

Elevating the temperature should be a carefully considered strategy, typically employed when other optimization methods have failed to yield the desired product. It is particularly useful for:

-

Coupling of α,α-disubstituted amino acids.[1]

-

Synthesizing peptides with known difficult sequences that are prone to aggregation.[5]

-

Overcoming slow reaction kinetics when using less reactive coupling reagents.

A systematic approach, starting with milder conditions and gradually increasing the temperature while monitoring for side products, is always recommended.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Product Yield

Q: I am attempting to couple a bulky amino acid (e.g., Aib, Valine) and observing very low to no formation of the desired peptide. What is the first step in troubleshooting this issue?

A: The initial and most impactful step is to re-evaluate your coupling reagent and reaction conditions, including temperature.

Steric hindrance significantly slows down the rate of amide bond formation.[6] Standard coupling reagents may not be potent enough to facilitate the reaction efficiently.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting low yield.

Detailed Protocol 1: Temperature Screening for a Difficult Coupling

-

Setup: Prepare four identical reactions for the coupling of the sterically hindered amino acid.

-

Reagents: Use a potent coupling reagent such as HATU (3.9 equivalents) and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[1]

-

Temperature Conditions: Run the reactions at four different temperatures: Room Temperature (RT), 35°C, 40°C, and 50°C.[7]

-

Reaction Time: Allow the reactions to proceed for a fixed, extended period (e.g., 4 hours or overnight).[1]

-

Analysis: Quench the reactions and analyze the crude product by HPLC to determine the yield of the desired peptide and the presence of any major impurities.

-

Evaluation: Compare the results to identify the optimal temperature that provides the best balance between yield and purity.

| Temperature (°C) | Expected Outcome | Potential Side Products |

| Room Temperature | Low yield, unreacted starting material | Minimal |

| 35°C | Improved yield | Low levels of epimerization |

| 40°C | Further improved yield | Increased risk of epimerization[7] |

| 50°C | Potentially highest yield | Significant risk of epimerization and other side reactions[2] |

Issue 2: Presence of Epimers/Racemization

Q: My HPLC analysis shows a significant peak corresponding to the diastereomer of my desired product, indicating epimerization. How can I mitigate this while still driving the reaction to completion?

A: Epimerization is a common side reaction at elevated temperatures. The key is to find a balance between reaction rate and chiral purity.

The mechanism of epimerization often involves the formation of an oxazolone intermediate, which can tautomerize to a form that loses its stereochemistry. This process is accelerated by heat and the choice of coupling reagent.

Strategies to Minimize Epimerization:

-

Reduce Reaction Temperature: This is the most direct way to minimize epimerization. If you have been running the reaction at an elevated temperature, try reducing it in 5-10°C increments.

-

Optimize Coupling Reagent and Additives:

-

Carbodiimide-mediated couplings (e.g., DCC, DIC) are prone to racemization, and the use of additives like HOBt or HOSu is recommended, often at lower temperatures.[8]

-

Uronium/aminium reagents like HATU are generally considered to have a lower risk of racemization compared to carbodiimides, but the risk is still present at high temperatures.

-

-

Microwave-Assisted Synthesis: Microwave heating can rapidly and uniformly heat the reaction mixture, often leading to shorter reaction times at elevated temperatures, which can sometimes reduce the overall extent of epimerization compared to conventional heating.[5][9] However, high temperatures, regardless of the heating method, can still cause significant racemization for sensitive amino acids.[3]

Experimental Protocol 2: Comparative Analysis of Conventional vs. Microwave Heating

-

Conventional Heating: Set up the coupling reaction using your optimized conditions from Protocol 1 (e.g., 40°C) and let it run for the determined optimal time (e.g., 4 hours).

-

Microwave Synthesis: In a dedicated microwave peptide synthesizer, perform the same coupling. A typical condition might be 5 minutes at 75°C.[5]

-

Analysis: Analyze the crude products from both reactions using chiral HPLC to quantify the diastereomeric excess (%de) or enantiomeric excess (%ee).

-

Comparison: Evaluate which method provides a better combination of high yield and high chiral purity.

Issue 3: Incomplete Reaction and Starting Material Recovery

Q: Even at elevated temperatures and with extended reaction times, I am still recovering a significant amount of my starting amine. What other factors should I consider?

A: If temperature and time are not sufficient, the issue may lie with the activation of the carboxylic acid or the choice of solvent.

For extremely hindered couplings, such as those involving two α,α-disubstituted amino acids, even the most potent uronium reagents may fail.[1] In these cases, converting the carboxylic acid to a more reactive species, like an acyl fluoride, can be highly effective.[1]

Alternative Activation Strategy:

Caption: Workflow for extremely hindered couplings.

Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol should be performed in an anhydrous environment.

-

Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (1 equivalent) in anhydrous DCM.

-

Add a fluorinating agent such as TFFH and a suitable base.

-

Stir the reaction at room temperature for 1-2 hours to form the acyl fluoride.

-

Coupling Reaction: In a separate vessel containing the deprotected, resin-bound amine, add the solution of the acyl fluoride.

-

Allow the reaction to proceed, monitoring for completeness. Reaction times can be significantly longer for these types of couplings.[1]

Solvent Considerations:

The choice of solvent is crucial for solvating the growing peptide chain, especially in solid-phase peptide synthesis (SPPS).[1] Poor solvation can lead to aggregation, which physically prevents the coupling from occurring.

-

N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties.[1]

-

For particularly problematic sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]

By systematically addressing these common issues and employing the outlined protocols, researchers can effectively optimize reaction temperatures to achieve successful synthesis of sterically hindered amino acids, balancing the need for increased reactivity with the imperative of maintaining product purity.

References

-

CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Harris, E. B. J. (2015). Comment on "During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem?". ResearchGate. Retrieved from [Link]

-

Gagnon, D., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development, 22(7), 853-861. Retrieved from [Link]

-

Marsini, M. A., et al. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters, 16(5), 1526-1529. Retrieved from [Link]

-

Szostak, M., & Szostak, K. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. International Journal of Molecular Sciences, 21(24), 9160. Retrieved from [Link]

-

Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(17), 6653-6660. Retrieved from [Link]

-

Zhu, L. L., et al. (2013). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. ResearchGate. Retrieved from [Link]

-

Vedejs, E., & Fields, S. C. (1996). Asymmetric synthesis of novel sterically constrained amino acids. ResearchGate. Retrieved from [Link]

-

Marsini, M. A., et al. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters, 16(5), 1526-1529. Retrieved from [Link]

-

Popali, S. (2015). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. Retrieved from [Link]

-

Popali, S. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]

-

Omizzolo, M. (n.d.). How to Optimize Peptide Synthesis?. LinkedIn. Retrieved from [Link]

-

Popali, S. (2015). Side reaction in peptide synthesis. Slideshare. Retrieved from [Link]

-

Kaptein, B., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1113-1115. Retrieved from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Guryanov, I., et al. (2019). General mechanism of the Strecker amino acid synthesis. ResearchGate. Retrieved from [Link]

-

Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

-

NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(17), 6653-6660. Retrieved from [Link]

-

Young, D. D., et al. (2008). Microwave-assisted synthesis of unnatural amino acids. ResearchGate. Retrieved from [Link]

-

Young, D. D., et al. (2008). Microwave-assisted synthesis of unnatural amino acids. Bioorganic & Medicinal Chemistry Letters, 18(20), 5478-5480. Retrieved from [Link]

-

D'Hondt, M., et al. (2014). Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. Chemical Reviews, 114(18), 9048-9094. Retrieved from [Link]

-

Kim, D. S., et al. (2019). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Journal of Microbiology, 57(3), 195-204. Retrieved from [Link]

-

Krelaus, R., et al. (2004). Efficient synthesis of arrays of amino acid derived Ugi products with subsequent amidation. Molecular Diversity, 8(2), 171-175. Retrieved from [Link]

-

Siddiqui, B. S., et al. (2020). Microwave-Induced Ugi-Four Component Reactions: Synthesis of New Hetero-Steroid-Amino Acid Conjugates. ResearchGate. Retrieved from [Link]

-

Collins, J. M. (2014). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1184, 137-152. Retrieved from [Link]

-

Sulzer-Mossé, S., et al. (2019). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Beilstein Journal of Organic Chemistry, 15, 2056-2131. Retrieved from [Link]

-

Ohtake, K., et al. (2019). Reasons for the low incorporation efficiency of exotic nonproteinogenic... ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 7. researchgate.net [researchgate.net]

- 8. bachem.com [bachem.com]

- 9. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

A Comparative Guide to the Validation of Enantiomeric Excess in MeDAP Synthesis Using Chiral HPLC

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a compound is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For molecules like MeDAP (Methyl (R)-2-(3,5-dichlorophenyl)-2-(methylamino)acetate), a chiral amine derivative of significant interest, ensuring a high enantiomeric excess (ee) is paramount. This guide provides an in-depth, experience-driven comparison of methodologies for validating the enantiomeric excess of MeDAP, with a primary focus on Chiral High-Performance Liquid Chromatography (HPLC). We will explore the nuances of method development, the rigors of validation according to regulatory standards, and how chiral HPLC stacks up against alternative analytical techniques.

The Criticality of Enantiomeric Purity in Chiral Amines

Chiral amines and their derivatives are foundational building blocks in the synthesis of numerous biologically active molecules.[1][2] The distinct three-dimensional arrangement of enantiomers means they can interact differently with the chiral environment of the human body, leading to varied pharmacological, toxicological, and metabolic outcomes.[1][3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization and control of individual enantiomers in chiral drug products.[4] This underscores the necessity for robust, validated analytical methods to accurately quantify enantiomeric excess.[5]

Chiral HPLC: The Gold Standard for Enantiomeric Separation

High-Performance Liquid Chromatography employing Chiral Stationary Phases (CSPs) has emerged as the predominant and most powerful technique for the separation and analysis of chiral compounds.[1][6] The direct approach, where enantiomers are separated on a CSP, is favored for its broad applicability and reliability.

The success of any chiral separation hinges on the selection of the appropriate CSP.[3] These phases create a chiral environment within the column, leading to the formation of transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes results in differential retention times and, thus, separation.[7]

For chiral amines like MeDAP, several types of CSPs have proven effective:

-

Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most versatile and widely used CSPs, demonstrating high chiral recognition ability for a broad range of compounds, including primary amines.[1][2][3][8] They can be operated in normal-phase, reversed-phase, and polar organic modes, offering significant flexibility in method development.[7]

-

Cyclofructan-based CSPs: These have also shown a high success rate for separating primary amines, particularly in the polar organic mode.[1][9]

-

Pirkle-type (Brush-type) CSPs: These phases, such as those based on 3,5-dinitrobenzoyl phenylglycine, are covalently bonded to the silica support, offering excellent durability and compatibility with a wide range of solvents.[10] A key advantage is the availability of both enantiomeric forms of the CSP, allowing for the inversion of elution order—a desirable feature for accurately quantifying a trace enantiomer by having it elute before the major peak.[10]

For MeDAP, a polysaccharide-based or a Pirkle-type column would be the logical starting point for method development due to their proven success with similar amine compounds.

The development of a robust chiral HPLC method is a systematic process. The following diagram illustrates a typical workflow:

Caption: A streamlined workflow for developing a chiral HPLC method.

Validating the Chiral HPLC Method: A Protocol Guided by ICH Q2(R1)

Method validation is the process of formally demonstrating that an analytical procedure is suitable for its intended purpose.[3] For a chiral method, this means proving it can accurately and reliably quantify the enantiomeric excess of MeDAP. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13]

The relationship and hierarchy of these validation parameters can be visualized as follows:

Caption: Interdependence of key validation parameters for an analytical method.

1. Specificity:

-

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.

-

Procedure:

-

Inject a solution of the MeDAP racemate to confirm baseline separation of the (R)- and (S)-enantiomers.

-

Inject a solution containing only the desired (R)-MeDAP enantiomer to confirm its retention time.

-

Inject a placebo (all synthesis reagents except the analyte) to ensure no interfering peaks at the retention times of the MeDAP enantiomers.

-

Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the MeDAP sample and analyze the stressed samples. The peaks for the enantiomers should be pure and resolved from any degradation product peaks (peak purity analysis using a photodiode array detector is recommended).

-

2. Linearity & Range:

-

Objective: To demonstrate a direct proportional relationship between the concentration of the undesired (S)-enantiomer and the analytical response over a specified range.

-

Procedure:

-

Prepare a series of solutions by spiking a constant, high concentration of the desired (R)-MeDAP with varying concentrations of the (S)-enantiomer. The range should typically span from the Limit of Quantitation (LOQ) to 150% of the specification limit for the undesired enantiomer.

-

Inject each solution in triplicate.

-

Plot the peak area of the (S)-enantiomer against its concentration and perform a linear regression analysis.

-

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.[12]

3. Accuracy:

-

Objective: To determine the closeness of the measured value to the true value.

-

Procedure:

-

Analyze spiked samples at a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the specification limit for the (S)-enantiomer).

-

Perform at least three replicate determinations at each concentration.

-

Calculate the percent recovery for each sample.

-

-

Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98-102% for assays, with wider ranges acceptable for low-level impurities.[13]

4. Precision:

-

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Procedure:

-

Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of MeDAP spiked with the (S)-enantiomer at 100% of the specification level on the same day, with the same analyst and instrument.

-

Intermediate Precision: Repeat the analysis on different days, with different analysts, and/or on different equipment.

-

-

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 5% for impurity tests, though a target of ≤20% may be acceptable near the LOQ.[11][13]

5. Limit of Detection (LOD) & Limit of Quantitation (LOQ):

-

Objective: To determine the lowest concentration of the undesired enantiomer that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

-

Procedure:

-

Typically determined based on the signal-to-noise ratio (S/N). Prepare and inject a series of solutions with decreasing concentrations of the (S)-enantiomer.

-

-

Acceptance Criteria:

6. Robustness:

-

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Procedure:

-

Introduce small variations to parameters such as:

-

Mobile phase composition (e.g., ±2% of the organic modifier).

-

Column temperature (e.g., ±5 °C).

-

Flow rate (e.g., ±0.1 mL/min).

-

Wavelength of detection (e.g., ±2 nm).

-

-

Analyze a system suitability sample under each condition and evaluate the impact on resolution, retention time, and peak area.

-

-

Acceptance Criteria: The system suitability parameters (e.g., resolution between enantiomers > 2.0) should remain within acceptable limits for all varied conditions.

Comparative Analysis: Chiral HPLC vs. Alternative Techniques

While chiral HPLC is the workhorse for enantiomeric excess determination, other techniques can also be employed. Each has its own set of advantages and limitations.[14][15]

| Technique | Principle | Advantages | Disadvantages | Best Suited For |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | High resolution and accuracy; Broad applicability; Well-established and validated methods.[3][15] | Can require extensive method development; CSPs can be expensive. | Routine quality control; High-accuracy determination of ee; Preparative separations. |

| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase in a capillary column. | High efficiency and sensitivity; Fast analysis times.[14] | Analyte must be volatile and thermally stable; Derivatization may be required.[14] | Analysis of volatile and thermally stable chiral compounds. |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase with a CSP. | Faster separations and lower solvent consumption than HPLC; Improved peak symmetries for some compounds like amines.[9] | Higher initial instrument cost; Less universally available than HPLC. | High-throughput screening; "Green" alternative to normal-phase HPLC.[9] |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field, often with a chiral selector in the buffer. | Extremely high efficiency; Very small sample and reagent consumption. | Lower concentration sensitivity than HPLC; Reproducibility can be a challenge. | Analysis of polar and charged chiral molecules; Limited sample quantities. |

| NMR Spectroscopy | Use of a chiral solvating agent or chiral shift reagent to induce chemical shift differences between enantiomers. | No separation required; Provides structural information. | Lower sensitivity and accuracy for low ee values; Chiral reagents can be expensive and may cause peak broadening.[16] | Rapid screening; Cases where chromatographic methods fail; Structural confirmation. |

Conclusion

The validation of enantiomeric excess is a non-negotiable step in the synthesis and development of chiral molecules like MeDAP. Chiral HPLC stands as the most robust, versatile, and widely accepted method for this critical task.[5] By systematically selecting an appropriate chiral stationary phase and rigorously validating the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, researchers can ensure the data generated is reliable, reproducible, and fit for regulatory submission. While alternative techniques like chiral GC, SFC, and NMR have their specific applications, chiral HPLC provides an unparalleled combination of resolution, accuracy, and flexibility, solidifying its position as the gold standard in the field.

References

- Phenomenex Inc.Chiral HPLC Column.

- Merck Millipore.Chiral Stationary Phases for HPLC | Analytics and Sample Preparation.

- Regis Technologies, Inc.CHIRAL STATIONARY PHASES - HPLC.

- Element Lab Solutions.HPLC Chiral Columns.

- BenchChem.A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation.

- BenchChem.HPLC method for enantiomeric separation of chiral amines.

- LCGC International.Chiral HPLC Columns.

- Husain, P. A., Debnath, J., & May, S. W.HPLC-based method for determination of absolute configuration of α-chiral amines. American Chemical Society.

- Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

- University of Bath.Determination of enantiomeric excess.

- Chromatography Online.System Suitability and Validation for Chiral Purity Assays of Drug Substances.

- Dhaka University Journal of Pharmaceutical Sciences. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.

- Leahy, J. W., & Canary, J. W. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.

- LCGC International.A Strategy for Developing HPLC Methods for Chiral Drugs.

- LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.

- Journal of Chemical Education. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.

- IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.

- Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. heraldopenaccess.us [heraldopenaccess.us]

- 6. merckmillipore.com [merckmillipore.com]

- 7. elementlabsolutions.com [elementlabsolutions.com]

- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. hplc.eu [hplc.eu]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. dujps.com [dujps.com]

- 13. intuitionlabs.ai [intuitionlabs.ai]

- 14. Determination of enantiomeric excess [ch.ic.ac.uk]